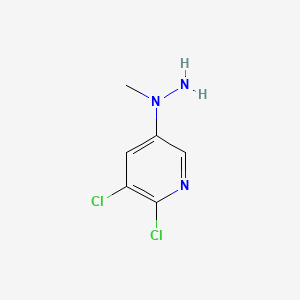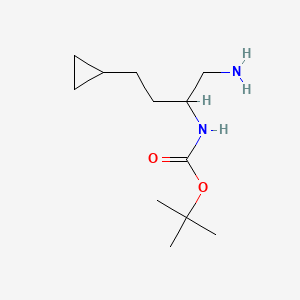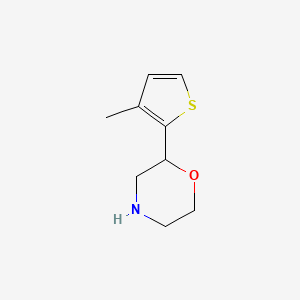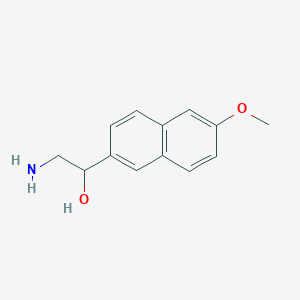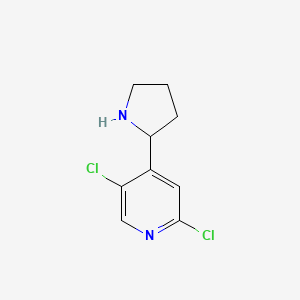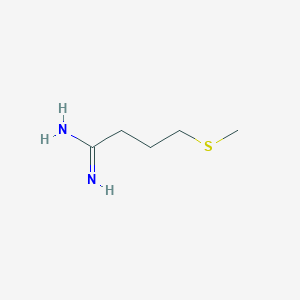
4-(Methylthio)butanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)butanimidamide is an organic compound with the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol It is characterized by the presence of a butanimidamide backbone with a methylthio group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)butanimidamide can be achieved through several methods. One common approach involves the reaction of butanamide with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70-90°C and pressures between 0.5-5 MPa . The use of catalysts such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)butanimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The butanimidamide backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Methylthio)butanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)butanimidamide involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s overall activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylthio)benzaldehyde: Similar in structure but with an aldehyde group instead of an amidamide.
4-(Methylthio)phenylacetic acid: Contains a phenylacetic acid moiety with a methylthio group.
4-(Methylthio)aniline: Features an aniline group with a methylthio substitution.
Uniqueness
4-(Methylthio)butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H12N2S |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
4-methylsulfanylbutanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
Clé InChI |
PCQYWNOSYRXJKH-UHFFFAOYSA-N |
SMILES canonique |
CSCCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




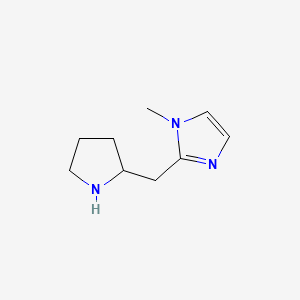
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
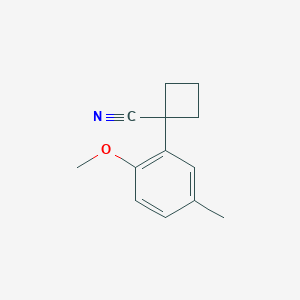


![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
